molecular formula C13H21Cl2FN2 B2926247 1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride CAS No. 1286275-30-6

1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride

Cat. No. B2926247
M. Wt: 295.22
InChI Key: FCVJOVNQGJZPCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride is a chemical compound with the formula C13H19FN2・2HCl . It is a product used for research and development .


Molecular Structure Analysis

The molecular formula of this compound is C13H19FN2・2HCl . This indicates that the compound contains 13 carbon atoms, 19 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 chlorine atoms .


Physical And Chemical Properties Analysis

The molecular weight of the compound is 295.22 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available in the retrieved data.

Scientific Research Applications

Conformational Analysis and Structural Studies

Research on similar fluoro-substituted benzylpiperidine derivatives has provided insights into their conformational analysis and structural properties. For example, a study by Ribet et al. (2005) investigated the conformation of the piperidine ring in a closely related compound, demonstrating that solid and solution conformations are similar, which could be relevant for understanding the behavior of 1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride in different environments (Ribet et al., 2005).

Synthetic Methodologies

The synthesis of related fluorobenzyl and piperidine compounds has been explored to enhance their application in medicinal chemistry. Shaw et al. (2013) reported the enantioselective synthesis of cis-3-fluoropiperidin-4-ol, a building block for medicinal chemistry, which could be applied to the synthesis of 1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride derivatives for drug development (Shaw et al., 2013).

Reactivity and Mechanistic Studies

The reactivity of similar fluoro-substituted compounds with amines has been studied, offering insights into the nucleophilic substitution reactions that could be relevant for modifying 1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride. Mancini et al. (2005) explored the reaction between 1-fluoro-2,6-dinitrobenzene and alicyclic amines, providing a mechanistic viewpoint that could inform the reactivity of 1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride with various nucleophiles (Mancini et al., 2005).

Application in Material Science

The corrosion inhibition properties of piperidine derivatives on metals, as studied by Kaya et al. (2016), could be extended to 1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride, exploring its potential as a corrosion inhibitor in material science applications (Kaya et al., 2016).

Safety And Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, it should be rinsed cautiously with water . In case of swallowing, the mouth should be rinsed and a poison center or doctor should be contacted if the person feels unwell . The compound should be kept away from heat, sparks, open flames, and hot surfaces .

Future Directions

The future directions of this compound are not specified in the available data. Given that it’s used for research and development , it’s likely that future studies will continue to explore its properties and potential applications.

properties

IUPAC Name

1-[(5-fluoro-2-methylphenyl)methyl]piperidin-4-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.2ClH/c1-10-2-3-12(14)8-11(10)9-16-6-4-13(15)5-7-16;;/h2-3,8,13H,4-7,9,15H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCVJOVNQGJZPCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CN2CCC(CC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoro-2-methylbenzyl)piperidin-4-amine dihydrochloride

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